1,2-Dimethylpiperidine-4-carboxylic acid hydrochloride
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Overview
Description
1,2-Dimethylpiperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 1,2-dimethylpiperidine-4-carboxylic acid hydrochloride can be achieved through various synthetic routes. One common method involves the acid-mediated annulation through the aza-Pummerer approach. This method promotes the formation of a carbenium ion from dimethyl sulfoxide via Pummerer fragmentation, with hydrochloric acid acting as a chlorine source . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
1,2-Dimethylpiperidine-4-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2-Dimethylpiperidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study various biological processes and interactions.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-dimethylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which it is used. For instance, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
1,2-Dimethylpiperidine-4-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-Methylpiperidine-4-carboxylic acid hydrochloride: This compound has a similar structure but with one less methyl group.
2,4-Dimethylpiperidine: Another derivative of piperidine with different functional groups.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties .
Properties
Molecular Formula |
C8H16ClNO2 |
---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
1,2-dimethylpiperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-5-7(8(10)11)3-4-9(6)2;/h6-7H,3-5H2,1-2H3,(H,10,11);1H |
InChI Key |
OQHFZECFUQVVFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1C)C(=O)O.Cl |
Origin of Product |
United States |
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